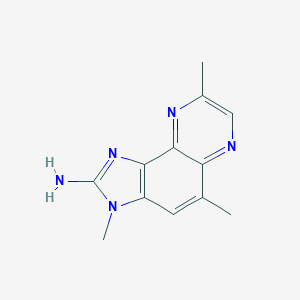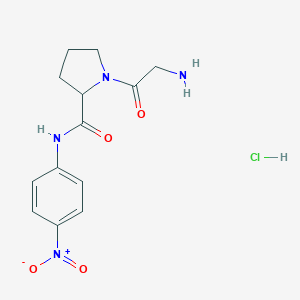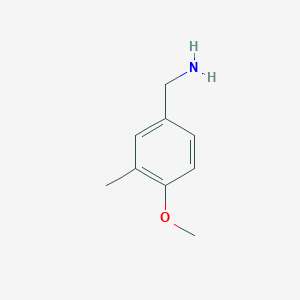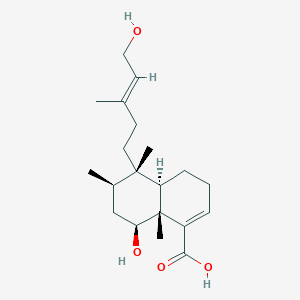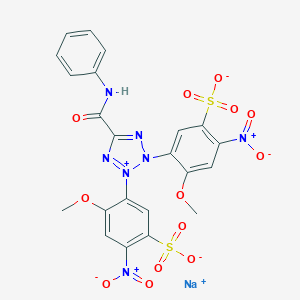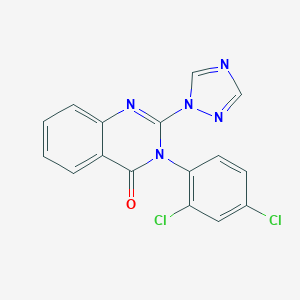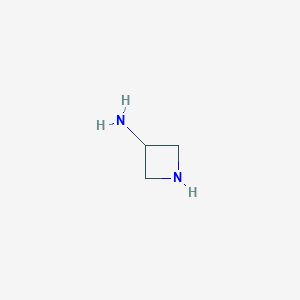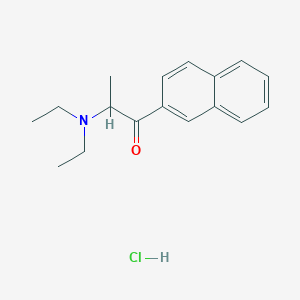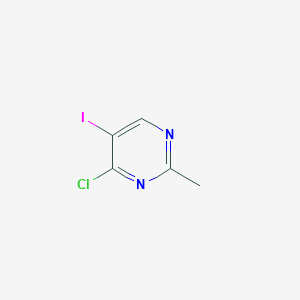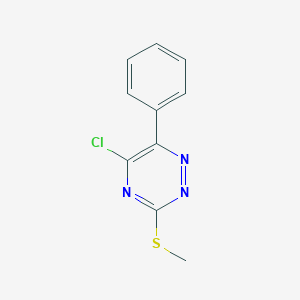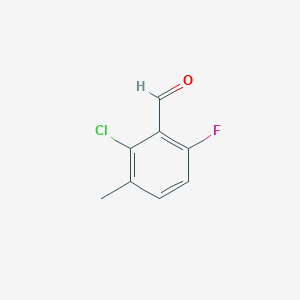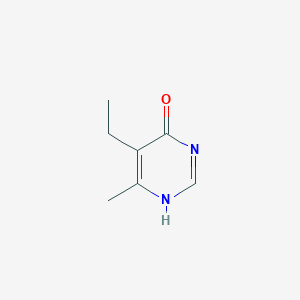
5-Ethyl-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinol, 5-ethyl-6-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of an ethyl group at the 5th position and a methyl group at the 6th position on the pyrimidine ring, along with a hydroxyl group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-thio-6-methyluracil with ethyl acetoacetate in the presence of sodium methoxide and methanol. The reaction mixture is heated and then treated with glacial acetic acid to precipitate the product . Another method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and sublimation under reduced pressure are common practices to ensure high-quality production .
化学反应分析
Types of Reactions: 4-Pyrimidinol, 5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.
Major Products Formed:
Oxidation: Formation of 4-pyrimidinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
科学研究应用
4-Pyrimidinol, 5-ethyl-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzymes, leading to inhibition. Additionally, its ethyl and methyl groups contribute to the compound’s overall hydrophobic interactions with the target molecules .
相似化合物的比较
2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.
5-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 5th position and hydroxyl groups at the 2nd and 4th positions.
6-Methyl-2,4-dihydroxypyrimidine: Similar structure with a methyl group at the 6th position and hydroxyl groups at the 2nd and 4th positions.
Uniqueness: 4-Pyrimidinol, 5-ethyl-6-methyl- is unique due to the specific positioning of its ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other pyrimidine derivatives. This unique structure allows it to interact differently with biological targets and participate in specific chemical reactions .
属性
CAS 编号 |
103980-63-8 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI 键 |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CNC1=O)C |
手性 SMILES |
CCC1=C(NC=NC1=O)C |
规范 SMILES |
CCC1=C(NC=NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


